

#### CP-608039 CAS number and molecular formula

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Compound of Interest		
Compound Name:	CP-608039	
Cat. No.:	B1669545	Get Quote

## **In-Depth Technical Guide to CP-608039**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CP-608039**, a potent and selective adenosine A3 receptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

**Core Compound Information** 

Parameter	Value	Reference
CAS Number	331727-55-0	[1][2]
Molecular Formula	C23H25CIN8O5	[1][3]
IUPAC Name	(2S,3S,4R,5R)-3-amino-5-[6- [[5-chloro-2-[(3-methyl-1,2- oxazol-5- yl)oxymethyl]phenyl]methylami no]purin-9-yl]-4-hydroxy-N- methyloxolane-2-carboxamide	[3]
Molecular Weight	528.9 g/mol	[3]
Developer	Pfizer	[1][4]

# **Mechanism of Action and Signaling Pathway**



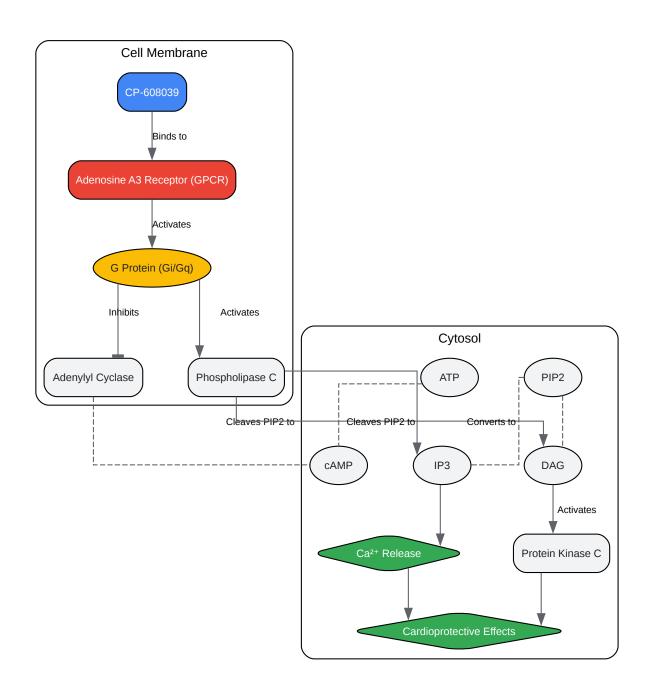




**CP-608039** is a highly selective agonist for the human adenosine A3 receptor (A3AR).[1][4][5] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The activation of these pathways by **CP-608039** is believed to be the basis for its observed biological effects, particularly in cardioprotection.[4][6]





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Figure 1: Simplified signaling pathway of CP-608039 via the Adenosine A3 Receptor.



#### **Experimental Data**

**CP-608039** has demonstrated high selectivity for the human adenosine A3 receptor over other adenosine receptor subtypes.

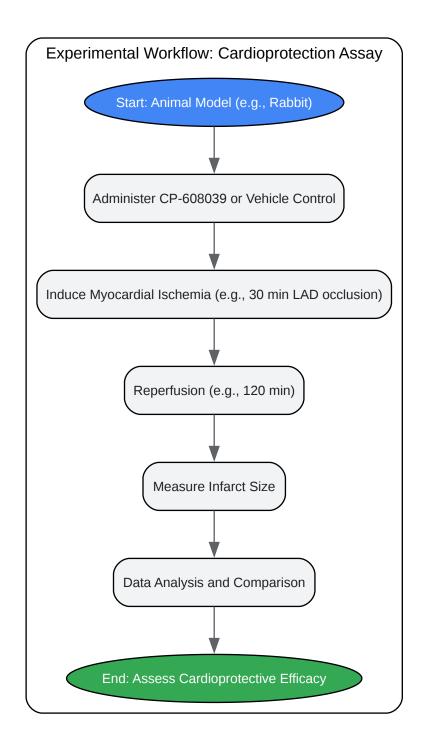
Receptor Subtype	Selectivity Fold (vs. human A1)	Reference
Human A3	1,260-fold	[1][5]

This high selectivity is a key characteristic that makes **CP-608039** a valuable tool for studying the specific roles of the A3 receptor.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **CP-608039** can be found in the primary literature. A general workflow for a cardioprotection study is outlined below.





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**Figure 2:** General experimental workflow for assessing the cardioprotective effects of **CP-608039**.

A key publication detailing the synthesis of **CP-608039** describes a multi-step process.[7] The synthesis starts from 1,2,5,6-diisopropylidene-D-glucofuranose and involves several key



transformations including the introduction of an azido group, oxidative cleavage, amidation, glycosylation with 6-chloropurine, and finally coupling with the side chain amine.[7] For specific reaction conditions, reagent details, and purification methods, consulting the original patent and publications is recommended.

### **Applications and Future Directions**

The high selectivity of **CP-608039** for the adenosine A3 receptor makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor. Its potential as a cardioprotective agent has been a primary focus of research.[4][6] Future research may explore its therapeutic potential in other conditions where A3 receptor modulation is implicated, such as inflammation and cancer.

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